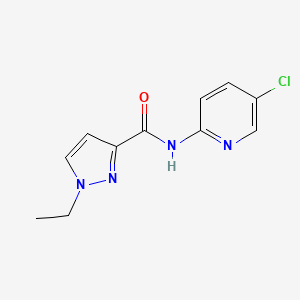

![molecular formula C18H21ClN4 B5730996 3-(2-chlorophenyl)-N-isobutyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5730996.png)

3-(2-chlorophenyl)-N-isobutyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazolopyrimidines typically involves cyclization reactions and the use of various reagents to introduce specific substituents into the pyrazolopyrimidine core. For example, a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was synthesized by cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2, showcasing a method that could be adapted for the synthesis of 3-(2-chlorophenyl)-N-isobutyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (Repich et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines is characterized by the presence of both pyrazole and pyrimidine rings. This structure contributes to the compound's physical and chemical properties and its interactions with biological targets. The crystal structure of related compounds, such as 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, has been determined to ascertain the regioselectivity of the reaction, providing insights into the molecular structure of pyrazolopyrimidines (Kaping et al., 2020).

Chemical Reactions and Properties

Pyrazolopyrimidines undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and reactions with different reagents to introduce or modify substituents on the core structure. These reactions are crucial for the synthesis of derivatives with potential biological activities. The synthesis and reactions of related compounds, such as 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one, highlight the versatility of pyrazolopyrimidines in chemical synthesis (Farghaly, 2008).

Physical Properties Analysis

The physical properties of pyrazolopyrimidines, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are important for the compound's application in various fields. The crystalline structure and physical properties of specific pyrazolopyrimidine derivatives have been studied to understand the relationship between structure and physical properties (Ogurtsov et al., 2021).

Mecanismo De Acción

Target of Action

The compound, also known as 3-(2-chlorophenyl)-N-isobutyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known to have various biological activities and are considered bioisosteres of natural purines . They can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains . .

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to interact with their targets through essential hydrogen bonding . This interaction can lead to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Compounds with similar structures have been found to inhibit cdk2/cyclin a2 , which plays a key role in cell cycle regulation. Inhibition of this pathway can lead to alterations in cell cycle progression and induction of apoptosis .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties for similar compounds . These properties can help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the compound’s action can lead to significant alterations in cell cycle progression and induction of apoptosis within cells . Most of the prepared compounds showed superior cytotoxic activities against various cell lines .

Action Environment

The degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property can influence the compound’s action and efficacy.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4/c1-11(2)10-20-16-9-12(3)21-18-17(13(4)22-23(16)18)14-7-5-6-8-15(14)19/h5-9,11,20H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOXJNMDXZPOTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5730923.png)

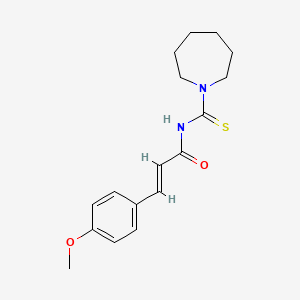

![N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730937.png)

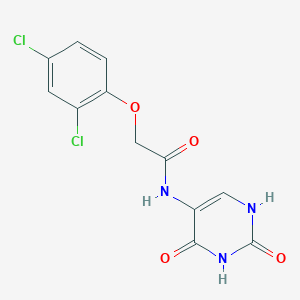

![ethyl {[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5730941.png)

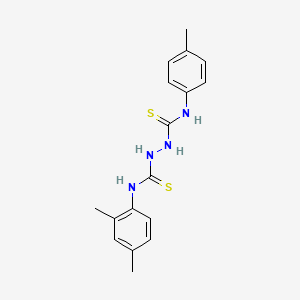

![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5730945.png)

![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5730952.png)

![ethyl 2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5730961.png)

![3-chloro-4-[(4-chloro-2-methylphenyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5730962.png)

![3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5730968.png)

![N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B5730974.png)

![N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5730989.png)